molecular formula C11H16N2O B3227307 (6-(Piperidin-4-yl)pyridin-2-yl)methanol CAS No. 1260856-19-6

(6-(Piperidin-4-yl)pyridin-2-yl)methanol

Cat. No.: B3227307
CAS No.: 1260856-19-6
M. Wt: 192.26
InChI Key: CUZPZYBOEJFMBV-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Piperidine (B6355638) Heterocyclic Chemistry

The study of (6-(Piperidin-4-yl)pyridin-2-yl)methanol is deeply rooted in the broader field of heterocyclic chemistry. Pyridine, an aromatic six-membered ring with one nitrogen atom, is a ubiquitous scaffold in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. acs.org Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals. researchgate.net The nitrogen atom in the pyridine ring influences its chemical reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. acs.org

Conversely, piperidine is a saturated six-membered heterocycle containing one nitrogen atom. nih.gov This structural motif is one of the most prevalent in FDA-approved drugs and is a fundamental building block in medicinal chemistry. nih.govmdpi.com The synthesis of piperidine derivatives is a significant area of research, with common methods including the hydrogenation of pyridine precursors. nih.gov The combination of a pyridine and a piperidine ring within the same molecule, as seen in this compound, creates a compound with both aromatic and aliphatic heterocyclic character, offering a rich platform for chemical modification and exploration of biological activity.

Significance of the Compound's Core Structural Scaffolds in Chemical Biology and Organic Synthesis

The pyridine and piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov Pyridine-containing drugs have demonstrated diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding. acs.org

Similarly, the piperidine ring is a key component in many biologically active compounds. mdpi.com Its conformational flexibility and the basicity of the nitrogen atom are important for molecular recognition and pharmacokinetic properties. The synthesis of complex molecules containing the piperidine ring often involves the catalytic hydrogenation of the corresponding pyridine. nih.gov For instance, bimetallic nanoparticles have been shown to be effective catalysts for the selective hydrogenation of pyridine to piperidine under mild conditions. nih.gov

The combination of these two scaffolds in this compound results in a molecule with multiple points for potential diversification. The hydroxyl group can be modified, and the piperidine nitrogen can be functionalized, allowing for the creation of a library of derivatives for screening in various biological assays.

Overview of Current Research Trajectories Involving Structurally Related Compounds

While direct research on this compound is not extensively published, studies on structurally similar compounds provide insight into its potential applications.

Derivatives of (Pyridin-2-yl)methanol have been investigated as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making its antagonists promising therapeutic agents. nih.gov The research involved systematic optimization of the pyridinyl methanol (B129727) moiety to improve pharmacological and physicochemical properties. nih.gov

Compounds incorporating the piperidin-4-yl-pyridine core are also of significant interest. For example, derivatives of 2-benzimidazolyl-6-morpholino-4-(piperidin-4-yl)pyrimidine have been prepared as inhibitors of PI3K and mTOR, which are key targets in cancer therapy. medchemica.com Furthermore, a patent discloses 6-phenyl-2-[((piperidin-4-ylmethyl)-amino]pyridine derivatives for the treatment of cancer.

The synthesis of molecules containing the piperidinyl-pyridine framework often serves as a key step in the development of new therapeutic agents. For instance, (4-(spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol was synthesized as a crucial intermediate for a novel GPR119 agonist, a target for treating type 2 diabetes. nih.gov This highlights the utility of the piperidinyl-methanol substructure in constructing complex, biologically active molecules.

The commercial availability of the closely related analog, piperidin-4-yl(pyridin-2-yl)methanol , suggests its use as a building block in chemical synthesis. sigmaaldrich.com Its properties are summarized in the table below.

PropertyValue
IUPAC Namepiperidin-4-yl(pyridin-2-yl)methanol
CAS Number884504-89-6
Molecular Weight192.26 g/mol
Physical FormSolid
Purity95%
Storage TemperatureRoom Temperature
Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-piperidin-4-ylpyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-3,9,12,14H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZPZYBOEJFMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for the (6-(Piperidin-4-yl)pyridin-2-yl)methanol Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by mentally breaking down the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, two primary strategic disconnections are most logical.

Strategy 1: C-C Bond Disconnection between the Heterocycles

The most common approach involves disconnecting the carbon-carbon bond between the pyridine (B92270) and piperidine (B6355638) rings. This leads to two key synthons: a functionalized pyridine and a functionalized piperidine. The pyridine synthon would possess a reactive group (like a halogen) at the 6-position and a protected methanol (B129727) or precursor group at the 2-position. The piperidine synthon would be a 4-organometallic or 4-boronic acid derivative, often with the nitrogen atom protected (e.g., with a Boc group) to prevent side reactions. This strategy leverages well-established cross-coupling reactions such as Suzuki, Stille, or Negishi couplings.

Strategy 2: Pyridine Ring Formation

A less common but viable alternative is to construct the pyridine ring itself from acyclic precursors, with the piperidine moiety already attached to one of the components. advancechemjournal.com Methods like the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia, or the Kröhnke pyridine synthesis, could be adapted. advancechemjournal.com This approach might involve a 1,5-dicarbonyl compound reacting with a nitrogen source to form the pyridine ring. advancechemjournal.com However, controlling the regiochemistry to achieve the desired 2,6-disubstitution pattern can be challenging.

Development and Optimization of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several synthetic pathways can be developed. The optimization of these routes focuses on maximizing yield, ensuring regiochemical control, and simplifying purification processes.

The piperidine ring is a common motif in pharmaceuticals, and numerous methods for its synthesis and functionalization exist. nih.gov The synthesis of piperidines can be achieved through the hydrogenation of corresponding pyridine substrates, often using catalysts like rhodium on carbon (Rh/C) or ruthenium complexes. organic-chemistry.org

For the synthesis of this compound, a pre-functionalized piperidine is typically required for cross-coupling reactions. A common starting material is 4-piperidone, which can be converted into a variety of derivatives. dtic.mil For instance, to participate in a Suzuki coupling, a 4-halopiperidine can be converted into a piperidine-4-boronic acid ester. Alternatively, direct C-H functionalization or the generation of an organozinc reagent from a 4-halopiperidine can prepare it for Negishi coupling. The piperidine nitrogen is usually protected, for example with a tert-butyloxycarbonyl (Boc) group, to increase its stability and prevent N-alkylation side reactions during subsequent steps. researchgate.net

The pyridine ring is electron-deficient, which influences its reactivity. youtube.com Direct Friedel-Crafts alkylation is generally not feasible unless the ring is activated by electron-donating groups. youtube.com Therefore, functionalization often relies on metal-catalyzed cross-coupling reactions or reactions involving metalated pyridine intermediates. youtube.com

A practical route to the target molecule often starts with a di-substituted pyridine, such as 2,6-dibromopyridine. This starting material sets up the correct regiochemistry for the final product. The synthesis can proceed in a stepwise manner:

Monofunctionalization: A selective mono-Suzuki or Negishi coupling reaction is performed to attach the protected piperidine moiety at the 6-position. The reaction conditions (catalyst, ligand, temperature) are optimized to favor single substitution.

Introduction of the Methanol Group: The remaining bromine atom at the 2-position is then converted into the methanol group. This can be achieved through several methods:

Lithiation-Formylation: Metal-halogen exchange with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with formaldehyde (B43269) (HCHO), yields the primary alcohol.

Palladium-Catalyzed Carbonylation: A carbonylation reaction can introduce a carbonyl group, which is then reduced to the alcohol.

Hydroxymethylation: Direct C-H functionalization followed by reaction with a formaldehyde equivalent.

For the achiral molecule this compound, stereoselectivity is not a concern. However, regioselectivity is critical.

The primary method for ensuring the correct 2,6-substitution pattern on the pyridine ring is to start with a symmetrically 2,6-disubstituted pyridine, like 2,6-dibromopyridine. This removes any ambiguity about the position of the first functionalization. The challenge then becomes achieving selective mono-functionalization. This is often controlled by stoichiometry (using a slight deficiency of the piperidine nucleophile) and careful selection of reaction conditions.

In cases where an unsymmetrically substituted pyridine is used, the inherent reactivity of the different positions on the ring dictates the outcome. For example, lithiation of halopyridines can be highly regioselective depending on the position of the halogen and other substituents. youtube.com

Functional Group Interconversions and Advanced Derivatization

Once the core scaffold is assembled, the functional groups can be modified to produce a library of related compounds for structure-activity relationship (SAR) studies. nih.gov Functional group interconversion refers to the conversion of one functional group into another. imperial.ac.uk

The primary alcohol (methanol) moiety is a versatile handle for further chemical modifications. vanderbilt.edu

Oxidation: The methanol group can be oxidized to an aldehyde or a carboxylic acid.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidation are used to stop the oxidation at the aldehyde stage.

To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones' reagent (CrO₃/H₂SO₄), will oxidize the primary alcohol directly to a carboxylic acid. imperial.ac.uk

Etherification: Conversion to an ether can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

Esterification: Esters can be formed through Fischer esterification (reacting the alcohol with a carboxylic acid under acidic catalysis) or by reacting the alcohol with a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a base.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This allows for subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups (e.g., amines, azides, nitriles).

A summary of potential synthetic transformations for the methanol group is provided in the table below.

TransformationReagent(s)Product Functional Group
OxidationPyridinium Chlorochromate (PCC)Aldehyde
OxidationJones' Reagent (CrO₃/H₂SO₄)Carboxylic Acid
Etherification1. NaH; 2. Alkyl Halide (R-X)Ether
EsterificationAcyl Chloride (RCOCl), PyridineEster
TosylationTosyl Chloride (TsCl), PyridineTosylate (Leaving Group)

Structural Diversification of the Piperidine Moiety

The secondary amine of the piperidine ring is a key handle for introducing a wide array of substituents. Common strategies include N-alkylation, N-acylation, and N-arylation, which can significantly impact the compound's polarity, basicity, and steric profile.

N-alkylation of the piperidine nitrogen can be achieved through reductive amination or by reaction with alkyl halides. For instance, methylation of the piperidine nitrogen has been reported in the synthesis of related pyridinoylpiperidine derivatives. google.com This transformation is typically carried out using a methylating agent in the presence of a suitable base.

N-acylation provides access to a variety of amide derivatives. The reaction of the piperidine nitrogen with acyl chlorides or carboxylic acids, often facilitated by coupling agents, yields the corresponding N-acyl derivatives. nih.gov These reactions are generally high-yielding and allow for the introduction of a wide range of functional groups.

The following table summarizes representative N-alkylation and N-acylation reactions on the piperidine moiety of this compound and related structures.

Reagent/ConditionProduct TypeReference
Methylating agentN-Methylpiperidine google.com
Acyl chloride/Coupling agentN-Acylpiperidine nih.gov

Systematic Substitutions on the Pyridine Ring

The pyridine ring of this compound offers several positions for substitution, allowing for the fine-tuning of electronic and steric properties. Key strategies for modifying the pyridine core include halogenation followed by cross-coupling reactions.

Introduction of a halogen atom, typically bromine or chlorine, onto the pyridine ring provides a versatile handle for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing a wide variety of aryl, heteroaryl, and amino substituents.

The Suzuki-Miyaura coupling, for example, involves the reaction of a halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method has been successfully employed for the synthesis of 6-aryl-2,4-diamino-pyrimidines and -triazines, demonstrating its applicability to similar heterocyclic systems. researchgate.netmdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. mdpi.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling a halo-pyridine with an amine in the presence of a palladium catalyst. This reaction is particularly useful for introducing substituted amino groups onto the pyridine ring.

The table below outlines common substitution reactions on the pyridine ring of related scaffolds.

Reaction TypeReagent/CatalystProduct TypeReference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseAryl-substituted pyridine researchgate.netmdpi.com
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino-substituted pyridine clockss.org
Nucleophilic Aromatic SubstitutionNucleophile (e.g., amine, alcohol)Substituted pyridine nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of (6-(Piperidin-4-yl)pyridin-2-yl)methanol, providing unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional (1D) NMR spectra provide initial information. The ¹H NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons in the aromatic region (δ 7.0–8.5 ppm), with their specific shifts and coupling patterns dictated by the substitution. The hydroxymethyl (CH₂OH) group would appear as a singlet or doublet around δ 4.5-4.8 ppm, while the alcohol proton itself would be a broad singlet. The piperidine (B6355638) ring protons would produce a complex set of overlapping signals in the aliphatic region (δ 1.5–3.5 ppm).

The ¹³C NMR spectrum would complement this by showing signals for the pyridine carbons between δ 115-165 ppm, with the carbon atoms adjacent to the nitrogen and the substituted carbons appearing further downfield. nih.gov The hydroxymethyl carbon is anticipated around δ 65 ppm, and the piperidine carbons would resonate in the δ 25-50 ppm range. chemicalbook.com

To resolve ambiguities and definitively assign each signal, multidimensional NMR techniques are essential:

COSY (Correlation Spectroscopy): This experiment maps out all proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections within the pyridine and piperidine rings separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a clear link between the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for pyridine and piperidine moieties in deuterated chloroform (B151607) (CDCl₃).

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine H3/H57.10 - 7.30 (d)118.0 - 121.0
Pyridine H47.60 - 7.75 (t)137.0 - 138.0
Piperidine H4 (methine)2.80 - 3.00 (tt)43.0 - 45.0
Piperidine H2/H6 (axial)2.70 - 2.85 (dt)45.0 - 47.0
Piperidine H2/H6 (eq.)3.15 - 3.30 (d)45.0 - 47.0
Piperidine H3/H5 (axial)1.65 - 1.80 (q)32.0 - 34.0
Piperidine H3/H5 (eq.)1.90 - 2.05 (d)32.0 - 34.0
CH₂OH~4.75 (s)~65.0
NH (Piperidine)1.50 - 2.50 (br s)-
OH (Methanol)2.00 - 3.50 (br s)-
Pyridine C2-160.0 - 162.0
Pyridine C6-162.0 - 164.0

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). rsc.org

For the target compound, with a molecular formula of C₁₁H₁₆N₂O, HRMS can distinguish its exact mass from that of any other compound with the same nominal mass but a different elemental formula. The analysis, typically performed using electrospray ionization (ESI), would focus on detecting the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass, with a match within a narrow tolerance (e.g., < 5 ppm) providing unequivocal confirmation of the molecular formula. nih.gov

Table 2: HRMS Data for this compound

Molecular FormulaAdductCalculated Monoisotopic Mass (Da)
C₁₁H₁₆N₂O[M+H]⁺193.13354
C₁₁H₁₆N₂O[M+Na]⁺215.11548

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The IR spectrum of this compound would be expected to show several key absorption bands:

A strong, broad band in the region of 3400–3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.

A medium-intensity band around 3350–3250 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the piperidine ring.

Multiple sharp bands between 3100–3000 cm⁻¹ for aromatic C-H stretches and between 3000–2850 cm⁻¹ for aliphatic C-H stretches.

Characteristic pyridine ring stretching vibrations (C=C and C=N) in the 1600–1450 cm⁻¹ region. ias.ac.in

A strong C-O stretching band for the primary alcohol, typically found around 1050 cm⁻¹.

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the pyridine ring. researchgate.netresearchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
AlcoholO-H stretch3400 - 3200Strong, Broad
PiperidineN-H stretch3350 - 3250Medium
PyridineC-H stretch (Aromatic)3100 - 3000Medium, Sharp
Piperidine/Methanol (B129727)C-H stretch (Aliphatic)3000 - 2850Medium
Pyridine RingC=C, C=N stretch1600 - 1450Medium to Strong
AlcoholC-O stretch~1050Strong

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on solving the Schrödinger equation, are used to determine the electronic structure of a molecule. nih.govarxiv.org These calculations can predict a variety of properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and bond dissociation energies. nih.govmdpi.com

For (6-(Piperidin-4-yl)pyridin-2-yl)methanol, such calculations would reveal the distribution of electron density across the pyridine (B92270) and piperidine (B6355638) rings, as well as the methanol (B129727) functional group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru Areas with high negative electrostatic potential, likely around the nitrogen and oxygen atoms, would indicate probable sites for electrophilic attack, while areas of positive potential would suggest sites for nucleophilic attack. While specific studies on this compound are not present in the surveyed literature, the principles of quantum chemistry provide a clear path for its theoretical analysis. nih.govnih.gov

Conformational Analysis and Exploration of Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. nih.gov The piperidine ring, a key component of this molecule, typically adopts a chair conformation to minimize steric strain, though boat conformations can also exist. chemrevlett.com

A detailed exploration of the conformational energy landscape for this compound would involve systematically rotating the single bonds—specifically the bond connecting the piperidine and pyridine rings and the bond to the methanol group. This analysis would identify the most stable, low-energy conformers. nih.gov For instance, the orientation of the substituent on the piperidine ring can be either axial or equatorial, with the equatorial position generally being more stable for bulky groups. youtube.com Understanding the preferred conformation is crucial as it dictates how the molecule can interact with a biological receptor. chemrxiv.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.gov An MD simulation of this compound would show how the molecule moves, vibrates, and changes conformation in a specific environment, such as in a solvent like water. aps.orgmdpi.com

These simulations are particularly useful for understanding how solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken. For this compound, MD simulations could elucidate the stability of its different conformers in an aqueous environment and the dynamics of the flexible methanol side chain. nih.gov This provides a more realistic picture of the molecule's behavior in a biological context than static, in-vacuo models. While specific MD studies on this compound are not available, the methodology is well-established for analyzing related piperidine derivatives. researchgate.net

Ligand-Target Docking and Binding Affinity Predictions in Molecular Systems

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. nih.gov The process involves sampling many possible orientations and conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

In the context of drug discovery, docking studies could be used to predict the interaction of this compound with a specific protein target. For example, many piperidine-pyridine scaffolds are known to inhibit kinases. nih.gov A docking simulation would identify key interactions, such as hydrogen bonds between the methanol group or piperidine nitrogen and amino acid residues in the active site, as well as hydrophobic interactions involving the aromatic pyridine ring. nih.gov The binding energy, calculated by the scoring function, provides an estimate of the ligand's binding affinity.

Interactive Data Table: Example Docking Results for Analogous Compounds

While no specific docking data for this compound was found, the following table illustrates typical data obtained from docking studies of analogous piperidine-containing compounds against protein kinases.

Compound ClassTarget ProteinDocking Score (kcal/mol)Interacting Residues (Example)
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK4/6-Val, His, Asp
Piperidine-linked pyridine analoguesHIV-1 RT-Lys, Tyr, Pro
6-Arylquinazolin-4-aminesClk4/Dyrk1A-Leu, Val, Asp

This table is illustrative and based on studies of analogous, not identical, compounds to demonstrate the type of data generated from docking studies. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. qsartoolbox.org A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity. mdpi.com

For analogues of this compound, a QSAR study would involve compiling a dataset of similar molecules with their measured biological activities against a specific target. researchgate.net Molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties—would be calculated for each analogue. ijprajournal.com Statistical methods, like multiple linear regression, are then used to build a model that can predict the activity of new, untested analogues. researchgate.net Such models are valuable for prioritizing which new compounds to synthesize and test in a drug discovery program. nih.gov

Exploration of Molecular Interactions and Biochemical Mechanisms

In Vitro Enzyme Inhibition and Activation Profiles

The structural framework of (6-(Piperidin-4-yl)pyridin-2-yl)methanol is a key component in the design of potent and selective enzyme inhibitors. Research has demonstrated its utility in targeting enzymes such as Dihydrofolate Reductase (DHFR), ROS1 Kinase, and Histone Methyltransferase EZH2.

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against Dihydrofolate Reductase (DHFR) , an enzyme crucial for cell proliferation. These compounds have shown promise as potential anticancer and antibacterial agents due to their ability to disrupt the folate metabolic pathway.

In the realm of oncology, the this compound scaffold has been incorporated into inhibitors of ROS1 Kinase . ROS1 is a receptor tyrosine kinase, and its aberrant activation is a known driver in certain cancers, particularly non-small cell lung cancer. The development of inhibitors based on this scaffold represents a targeted therapeutic strategy.

Furthermore, this chemical entity is integral to the creation of inhibitors for Histone Methyltransferase EZH2 . EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in various cancers. Studies have shown that compounds incorporating the this compound structure can effectively inhibit EZH2, leading to decreased H3K27 methylation and subsequent anti-proliferative effects in cancer cell lines. For instance, the compound GSK343, which contains a related piperidinyl-pyridine core, is a well-characterized EZH2 inhibitor.

Table 1: In Vitro Enzyme Inhibition Data

Enzyme Target Compound Type Observed Effect
Dihydrofolate Reductase (DHFR) Derivatives Inhibition
ROS1 Kinase Derivatives Inhibition

Receptor Binding Affinity and Selectivity Assays

The versatility of the this compound structure extends to its use in developing ligands for various receptors. Its ability to be chemically modified allows for the fine-tuning of binding affinity and selectivity.

The scaffold has been explored in the design of agonists for the G protein-coupled receptor 119 (GPR119) , a target of interest for the treatment of type 2 diabetes and obesity due to its role in glucose-stimulated insulin (B600854) secretion.

In the context of neurological and psychiatric disorders, derivatives have been investigated as antagonists for the Histamine H3 receptor . These antagonists can modulate the release of various neurotransmitters, including histamine, acetylcholine (B1216132), norepinephrine, and dopamine, and have potential applications in treating conditions like cognitive impairment and sleep disorders.

The Vesicular Acetylcholine Transporter (VAChT) is another target where this scaffold has found application. VAChT is responsible for loading acetylcholine into synaptic vesicles, and its modulation can impact cholinergic neurotransmission.

Additionally, the this compound core has been utilized in the development of antagonists for the Cannabinoid Receptor 1 (CB1) . These antagonists have been researched for their potential in treating obesity and related metabolic disorders.

Table 2: Receptor Binding Affinity and Selectivity

Receptor Target Compound Type Therapeutic Area
GPR119 Agonists Type 2 Diabetes, Obesity
Histamine H3 Antagonists Cognitive Disorders, Sleep Disorders
Vesicular Acetylcholine Transporter (VAChT) Modulators Neurological Disorders

Ion Channel Modulation Studies

Currently, there is limited publicly available information specifically detailing the direct modulation of ion channels by this compound itself. However, the broader class of piperidine-containing compounds has been extensively studied for their effects on various ion channels, suggesting that derivatives of this scaffold could be designed to target specific channels involved in a range of physiological processes.

Cellular Pathway Perturbation Analysis in Cell Lines (in vitro)

The biological effects of compounds containing the this compound scaffold have been investigated in various cell lines. For instance, EZH2 inhibitors built upon this framework have been shown to modulate specific cellular pathways.

In cancer cell lines with dysregulated EZH2 activity, treatment with these inhibitors leads to a global decrease in H3K27 trimethylation. This epigenetic modification results in the derepression of PRC2 target genes. The functional consequences of this pathway perturbation include the induction of cell cycle arrest and a reduction in cell proliferation. These effects can be quantified using techniques such as Western Blotting to measure the levels of H3K27me3 and qPCR to assess the expression of target genes. Reporter gene assays can also be employed to monitor the activity of specific signaling pathways affected by the compound.

Table 3: Cellular Pathway Perturbation in vitro

Assay Type Cell Line Type Observed Effect Reference
Western Blot Cancer Cell Lines Decreased H3K27 trimethylation
qPCR Cancer Cell Lines Derepression of PRC2 target genes

Investigation of Autophagy or Apoptosis Induction in Cell-Based Models (in vitro)

The induction of programmed cell death (apoptosis) or autophagy is a desired outcome for many anticancer agents. While direct studies on this compound are limited, its derivatives, particularly those targeting key survival pathways, have been shown to induce these cellular processes. For example, potent EZH2 inhibitors can trigger apoptosis in lymphoma and other cancer cells. The exact mechanisms can vary depending on the genetic background of the cell line and the specific derivative being studied.

Interaction Studies with Nucleic Acids (DNA, RNA)

There is no significant evidence to suggest that this compound or its close derivatives directly interact with nucleic acids like DNA or RNA. The primary mechanism of action for the bioactive molecules derived from this scaffold is through specific protein-ligand interactions, such as binding to the active site of an enzyme or the ligand-binding pocket of a receptor, rather than through direct engagement with nucleic acids.

Table 4: Compound Names

Compound Name
This compound
Dihydrofolate Reductase
ROS1 Kinase
Histone Methyltransferase EZH2
GPR119
Histamine H3
Vesicular Acetylcholine Transporter
CB1 Receptor

Chemoenzymatic Transformations and Biocatalytic Applications

The application of enzymes in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. For a molecule like this compound, which contains both a chiral center at the carbinol group and a secondary amine in the piperidine (B6355638) ring, enzymes can offer precise transformations that are often challenging to achieve with conventional chemistry. While specific research on the chemoenzymatic transformations of this compound is not extensively documented in publicly available literature, we can infer potential biocatalytic applications based on the reactions of structurally similar compounds. These potential transformations primarily revolve around the alcohol and piperidine moieties.

The primary avenues for biocatalytic transformation of this compound and its precursors include enzymatic kinetic resolution of the racemic alcohol, asymmetric reduction of the corresponding ketone to produce enantiomerically pure alcohol, and enzymatic oxidation of the alcohol.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Transesterification

The racemic mixture of this compound can potentially be resolved into its constituent enantiomers through enzymatic kinetic resolution (EKR). Lipases are the most common class of enzymes used for this purpose due to their broad substrate scope, high stereoselectivity, and stability in organic solvents. The principle of EKR involves the selective acylation of one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol enantiomer and the acylated product.

A typical reaction would involve a lipase (B570770), such as Candida antarctica lipase B (CAL-B), and an acyl donor, like vinyl acetate (B1210297) or ethyl acetate, in a non-polar organic solvent. The enzyme would selectively acylate one enantiomer, for instance, the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted. The resulting mixture of the (S)-alcohol and the (R)-ester can then be separated by standard chromatographic techniques. The choice of lipase, acyl donor, and solvent can significantly influence both the conversion and the enantiomeric excess (ee) of the product. While no direct data exists for this specific substrate, studies on similar aryl alcohols have shown high efficiency. nih.gov

Table 1: Potential Lipase-Catalyzed Kinetic Resolution of this compound This table is illustrative and based on typical results for similar substrates.

Lipase Source Acyl Donor Solvent Potential Conversion (%) Potential Enantiomeric Excess (ee) of Unreacted Alcohol
Candida antarctica Lipase B (CAL-B) Vinyl Acetate Hexane ~50 >99%
Pseudomonas cepacia Lipase (PSL) Ethyl Acetate Toluene ~45 >95%
Rhizomucor miehei Lipase (RML) Isopropenyl Acetate Dioxane ~52 >98%

Asymmetric Bioreduction of a Ketone Precursor

An alternative and often more efficient approach to obtaining a single enantiomer of this compound is the asymmetric reduction of its corresponding ketone precursor, (6-(Piperidin-4-yl)pyridin-2-yl)methanone. This transformation can be achieved with high enantioselectivity using ketoreductases (KREDs), which are a class of oxidoreductases. nih.govcapes.gov.br These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl group, leading to the formation of a chiral alcohol. nih.gov

A wide variety of KREDs are commercially available or can be obtained from microbial sources. The choice of KRED determines the stereochemical outcome, with different enzymes producing either the (R)- or (S)-enantiomer. To make the process economically viable, the expensive cofactor is continuously regenerated in situ. A common method for cofactor regeneration is the substrate-coupled approach, where a cheap, sacrificial alcohol like isopropanol (B130326) is added to the reaction mixture. The KRED oxidizes the isopropanol to acetone, which in turn reduces the NADP+ back to NADPH.

Table 2: Potential Asymmetric Reduction of (6-(Piperidin-4-yl)pyridin-2-yl)methanone This table is illustrative and based on typical results for similar substrates.

Ketoreductase (KRED) Source Cofactor Regeneration System Product Enantiomer Potential Yield (%) Potential Enantiomeric Excess (ee)
Lactobacillus kefir Isopropanol/Acetone (S) >95 >99%
Rhodococcus ruber Glucose/Glucose Dehydrogenase (R) >98 >99%
Engineered KRED Formate/Formate Dehydrogenase (S) or (R) >99 >99.5%

Enzymatic Oxidation

The primary alcohol group of this compound could also be a target for enzymatic oxidation to yield the corresponding aldehyde or carboxylic acid. Alcohol dehydrogenases (ADHs) can catalyze the oxidation of the alcohol to the aldehyde. nih.govnih.gov For the subsequent oxidation of the aldehyde to the carboxylic acid, an aldehyde dehydrogenase (ALDH) would be required. Such transformations are valuable for creating derivatives with different chemical properties and for potential use in further synthetic steps.

Chemoenzymatic Dearomatization for Piperidine Synthesis

While not a direct transformation of the target compound, it is relevant to note that chemoenzymatic strategies are being developed for the synthesis of complex chiral piperidines. nih.govacs.org For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org Such methods highlight the potential for integrating biocatalysis into the synthesis of the piperidine core of the target molecule, potentially allowing for the introduction of chirality or other functional groups in a controlled manner. Ene-reductases, in particular, are powerful tools for the asymmetric reduction of activated C=C bonds and are widely used in the synthesis of chiral molecules for the pharmaceutical and other industries. researchgate.netnih.govnih.govacsgcipr.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design and Synthesis of Analogues with Systematic Structural Variations

The generation of analogues for SAR and SPR studies involves versatile synthetic strategies that allow for modifications on both the piperidine (B6355638) and pyridine (B92270) rings. The synthesis of pyridine derivatives often begins with precursor molecules like 2-amino-3-cyanopyridines, which are versatile intermediates for creating a variety of heterocyclic compounds. nih.gov General procedures for creating more complex pyridine derivatives involve the reaction of a core pyridine structure with various reagents under reflux conditions, followed by purification. nih.gov For instance, the synthesis of piperidinyl-pyridine derivatives can be achieved through a multi-step sequence starting from commercially available materials like 2,6-dichloropyridine. mdpi.com This process can involve sequential reactions such as nucleophilic aromatic substitution with piperidine, followed by cross-coupling reactions to introduce further diversity. mdpi.com

Microwave-assisted synthesis has also been employed to accelerate the creation of analogues, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govnih.gov Common synthetic transformations include Suzuki coupling reactions with various arylboronic acids or pinacol (B44631) esters to modify the pyridine core, and subsequent reactions like hydrolysis, amidation, or sulfonation to alter peripheral functional groups. nih.gov These systematic approaches enable the creation of a library of compounds with targeted variations, essential for detailed SAR analysis.

Table 1: Selected Synthetic Methods for Analogue Generation

Starting Material Reaction Type Reagents & Conditions Resulting Modification Source
2,6-Dichloropyridine Nucleophilic Aromatic Substitution / Buchwald-Hartwig Coupling 1. Piperidine; 2. tert-Butylcarbamate, XantPhos, Pd catalyst Introduction of piperidine and a protected amine group to the pyridine core. mdpi.com
Substituted Piperidines N-Alkylation N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl bromide Attachment of various substituted piperidines to a naphthalene (B1677914) core to probe receptor binding. nih.gov
Aryl-thiazol-piperidines Suzuki Coupling Arylboronic acids or pinacol esters, Pd(PPh3)4, Na2CO3, Microwave Introduction of diverse aryl groups onto the scaffold. nih.gov

Elucidation of Specific Substituent Effects on Molecular Interactions

The nature and position of substituents on the "(6-(Piperidin-4-yl)pyridin-2-yl)methanol" framework profoundly affect its interactions with biological targets. Studies on related structures reveal a clear preference for electron-rich aromatic systems. For example, in a series of compounds targeting Trypanosoma cruzi, analogues with electron-rich dimethoxy substituents on an aromatic ring were moderately active, while those with electron-deficient cyano groups were inactive. dndi.org This suggests that electron-donating groups may enhance binding, possibly through favorable electronic or hydrophobic interactions within the target's binding pocket.

Furthermore, the replacement of a core chemical group can lead to a complete loss of activity, highlighting the importance of specific molecular interactions. In one study, replacing a guanidine (B92328) moiety with its isosteric thiourea (B124793) resulted in an inactive compound, emphasizing the critical role of the guanidine group's ability to form specific hydrogen bonds. mdpi.com The existence of intramolecular hydrogen bonding systems, for instance between a pyridine nitrogen and nearby protons, can control the molecule's conformation, which is crucial for proper binding. mdpi.comresearchgate.net The antioxidant capacity of some piperidine analogues is also linked to substituent effects; the presence of an electron-donating group like N(CH3)2 on an aromatic ring enhances antioxidant activity by facilitating the donation of a hydrogen radical. ajchem-a.com

Influence of Piperidine Ring Substitutions on Biological Activity

The piperidine moiety is a key structural component in many biologically active compounds, and substitutions on this ring serve as a powerful tool to modulate activity and selectivity. ajchem-a.comnih.gov In studies on sigma receptor ligands, the introduction of methyl groups onto the piperidine ring was used to probe the binding pocket. A 4-methyl derivative emerged as a highly potent σ1 ligand (Ki = 0.030 nM), while a 3,3-dimethyl derivative was the most selective against the σ2 receptor. nih.govsigmaaldrich.com This demonstrates that even small alkyl substitutions can fine-tune the interaction with the receptor surface, differentiating between closely related receptor subtypes.

Unsaturation within the piperidine ring can also lead to significant changes in potency. In a series of anti-chagasic compounds, introducing a double bond into the piperidine ring resulted in a tenfold increase in potency compared to the saturated analogue. dndi.org This suggests that the flatter, more rigid conformation of the unsaturated ring may be more favorable for binding to the target enzyme. The piperidine building block plays a substantial role in the inhibitory activity of compounds, influencing properties like antioxidant and anti-Alzheimer's activities. ajchem-a.com

Table 2: Effect of Piperidine Ring Substitution on Sigma Receptor Affinity

Compound Type Substitution on Piperidine Ring Target Affinity (Ki) Selectivity (vs. σ2) Source
Naphthalenepropyl-piperidine 4-Methyl σ1 Receptor 0.030 nM 597-fold nih.gov
Naphthalenepropyl-piperidine 3,3-Dimethyl σ1 Receptor 0.35 nM 680-fold nih.gov

Impact of Pyridine Ring Modifications on Molecular Recognition and Functional Outcomes

Modifications to the pyridine ring provide a handle for tuning the electronic properties and, consequently, the functional activity of the entire molecule. nih.gov In studies of iron complexes with pyridinophane ligands (which feature a pyridine ring within a macrocycle), substituting the 4-position of the pyridine ring with electron-withdrawing groups (EWGs) resulted in higher yields in catalytic C-C coupling reactions compared to electron-donating groups (EDGs). nih.gov This is attributed to the creation of a more electron-deficient and reactive metal center. nih.gov

This principle of electronic tuning via pyridine substitution has been shown to directly correlate with the electrochemical properties of the molecule. As the electron-withdrawing character of the substituent on the pyridine ring increases, the iron(III/II) redox couple shifts to more positive potentials, making the complex easier to reduce. nih.gov In the context of enzyme inhibitors, the position of substituents on the pyridine ring is critical. For a series of MSK1 inhibitors, moving a phenyl group from the 6-position of the pyridine ring to the 3, 4, or 5-position led to inactive compounds, highlighting a strict positional requirement for activity. mdpi.com Similarly, for antitubercular agents, the presence of an alkyl group at position-2 and an amide group at position-3 of the pyridine ring was found to be important for activity. researchgate.net

Table 3: Impact of Pyridine Ring Substitution on Catalytic Activity

Ligand Substituent (4-position of pyridine) Hammett Parameter (σp) Catalytic Yield (%) Fe(III/II) Redox Potential (mV vs Fc+/Fc) Source
OMe (EDG) -0.27 32 -540 nih.gov
H 0.00 41 -490 nih.gov
Cl (EWG) 0.23 55 -419 nih.gov

Stereochemical Influences on Molecular Recognition and Functional Responses

Stereochemistry plays a defining role in the interaction of molecules with chiral biological targets like proteins and enzymes. The three-dimensional arrangement of atoms can dictate whether a molecule fits correctly into a binding site. For piperidine-containing compounds, the ring typically adopts a stable chair conformation. nih.govdoaj.org The specific orientation of substituents (axial vs. equatorial) on this chair scaffold can significantly impact biological activity.

The synthesis of substituted piperidines is often performed enantioselectively to isolate specific stereoisomers for biological testing. ajchem-a.com In the development of SMN protein modulators, a key synthetic scheme involved creating specific piperidine modifications, implying that the spatial arrangement of the resulting functional groups was critical for activity. nih.gov While direct functional data on stereoisomers of "this compound" is not detailed in the provided context, the established principles of medicinal chemistry underscore that its chiral center at the methanol-bearing carbon would lead to enantiomers with potentially different potencies, efficacies, or metabolic profiles. The (R) and (S) enantiomers would present the hydroxyl and pyridinyl-piperidine groups in different spatial orientations, which would almost certainly lead to differential interactions with a chiral binding pocket.

Advanced Analytical Methodologies for Characterization and Analysis of 6 Piperidin 4 Yl Pyridin 2 Yl Methanol

The precise characterization and quantitative analysis of "(6-(Piperidin-4-yl)pyridin-2-yl)methanol" are crucial for its development and application in various scientific fields. A suite of advanced analytical methodologies is employed to ensure its purity, stability, and concentration in different matrices. These techniques provide the sensitivity and selectivity required for rigorous quality control and in-depth research.

Future Directions and Emerging Research Avenues

Integration with Advanced Materials Science for Novel Applications

The distinct structural components of (6-(Piperidin-4-yl)pyridin-2-yl)methanol suggest its utility as a building block in materials science. The pyridine (B92270) and piperidine (B6355638) nitrogen atoms can serve as coordination sites for metal ions, paving the way for the design of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov The hydroxyl group offers a reactive handle for grafting the molecule onto surfaces or integrating it into larger polymer structures.

Future research could focus on synthesizing coordination polymers where the compound acts as a linker between metal centers. nih.gov The resulting materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity. The combination of the rigid pyridine and flexible piperidine units may lead to materials with unique structural dynamics and responsiveness to external stimuli like guest molecules. nih.gov

Table 1: Potential Applications in Materials Science

Potential Application Relevant Structural Features Rationale
Gas Storage/Separation Pyridine & Piperidine Nitrogens, defined geometry Formation of porous Metal-Organic Frameworks (MOFs) with selective adsorption sites.
Heterogeneous Catalysis Metal-coordinating nitrogen atoms, hydroxyl group Immobilization of catalytically active metal centers within a robust framework.
Luminescent Materials Pyridine ring, potential for metal coordination Coordination to lanthanide or transition metals to form luminescent complexes for sensing or lighting.

| Functional Polymers | Reactive hydroxyl group | Covalent incorporation into polymer backbones to introduce specific recognition or catalytic sites. |

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. escholarship.org this compound is well-equipped for this field due to its capacity for hydrogen bonding, π-π stacking, and potential cation-π interactions. escholarship.orgnih.gov

Researchers can explore the self-assembly of this molecule into higher-order structures like gels, liquid crystals, or discrete molecular capsules. The interplay between the hydrogen-bonding hydroxyl and N-H groups and the aromatic pyridine ring could lead to predictable and stable supramolecular synthons. nih.gov Furthermore, the molecule itself could act as a host for small guest molecules, with the pyridine and piperidine units creating a recognition pocket. The binding of guests could be monitored by changes in spectroscopic signals, suggesting applications in chemical sensing. nih.gov

Table 2: Non-Covalent Interactions and Supramolecular Applications

Interaction Type Structural Origin Potential Supramolecular Application
Hydrogen Bonding -OH group, Piperidine N-H, Pyridine N Formation of tapes, sheets, or 3D networks; organogelation. nih.gov
π-π Stacking Pyridine ring Stabilization of columnar structures in liquid crystals or stacked assemblies.
Cation-π Interaction Electron-rich face of the pyridine ring Binding and recognition of cationic guests. escholarship.org

| Metal Coordination | Pyridine N, Piperidine N | Directed self-assembly of metallocycles and metallocages. nih.gov |

Development of Bioconjugates for Mechanistic Probing in Complex Biological Systems

Bioconjugation involves linking a molecule to a biological entity, such as a protein or nucleic acid, to study or manipulate biological processes. The structure of this compound is analogous to linkers used in technologies like Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation. sigmaaldrich.com

The hydroxyl group provides a convenient point for chemical modification, allowing it to be attached to a payload (e.g., a fluorescent dye, a drug molecule) or a biomolecule-targeting ligand. The piperidinyl-pyridine core can function as a versatile scaffold or a recognition element for specific proteins. researchgate.netmdpi.com Developing bioconjugates of this compound could enable researchers to probe enzyme mechanisms, visualize cellular components, or create targeted therapeutic agents.

Table 3: Bioconjugation Strategies and Research Applications

Conjugation Site Strategy Potential Application
Hydroxyl Group Esterification, Etherification Attachment of fluorescent probes for cellular imaging; connection to protein ligands for creating bifunctional molecules. sigmaaldrich.com
Piperidine Nitrogen Acylation, Alkylation Modification of the scaffold's properties; attachment of targeting moieties.

| Pyridine Ring | C-H Functionalization | Introduction of additional functional groups or linkers. |

Investigation of this compound as a Ligand or Organocatalyst in Chemical Reactions

The presence of multiple heteroatoms makes this compound an attractive candidate for applications in catalysis. The pyridine and piperidine nitrogens can act in concert as a bidentate "pincer" ligand to chelate a metal center, forming a stable complex that can catalyze a variety of organic transformations. nih.govmdpi.com The proximity of the hydroxyl group to the metal center could allow it to participate in the catalytic cycle, for example, by acting as a proton shuttle or by stabilizing transition states through hydrogen bonding.

This structure could be particularly effective in asymmetric catalysis if a chiral version of the molecule is used. Future work could involve synthesizing and screening a library of metal complexes derived from this ligand for activity in reactions such as hydrogenations, cross-couplings, and oxidations.

Methodologies for Isotopic Labeling and Tracing for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules in biological systems. nih.govresearchgate.net The structure of this compound offers several sites for the incorporation of stable or radioactive isotopes.

Recent advances in synthetic chemistry provide routes for the specific labeling of pyridine rings. For instance, nitrogen-15 (B135050) (¹⁵N) can be incorporated into the pyridine ring through a Zincke salt-based nitrogen isotope exchange reaction. nih.gov The methanol (B129727) group is a prime target for labeling with carbon-13 (¹³C), carbon-11 (B1219553) (¹¹C), or carbon-14 (B1195169) (¹⁴C) for use in NMR spectroscopy or positron emission tomography (PET) imaging. nih.gov Additionally, hydrogen isotope exchange (HIE) methods can be used to introduce deuterium (B1214612) (²H) or tritium (B154650) (³H) into the molecule, which is useful for mechanistic kinetic studies or radiolabeling. nih.gov Such isotopically labeled versions of the compound would be invaluable for detailed mechanistic investigations in all the research areas mentioned previously. nih.govnih.gov

Table 4: Isotopic Labeling Strategies for Mechanistic Studies

Isotope Potential Labeling Position(s) Labeling Methodology Purpose of Study
¹⁵N Pyridine Nitrogen Zincke activation and nitrogen isotope exchange. nih.gov Mechanistic studies of coordination and catalysis; NMR-based binding assays.
¹³C / ¹⁴C Methanol carbon, Ring carbons Synthesis from labeled precursors. Tracing metabolic pathways; quantifying reaction yields by mass spectrometry.
¹¹C Methanol carbon, Ring carbons Radiosynthesis from labeled precursors (e.g., [¹¹C]CH₃I). nih.gov In vivo imaging and pharmacokinetic studies using Positron Emission Tomography (PET). nih.gov
²H (Deuterium) C-H bonds on rings or methanol Hydrogen Isotope Exchange (HIE). nih.gov Kinetic isotope effect studies to probe reaction mechanisms.

| ³H (Tritium) | C-H bonds on rings or methanol | Catalytic Hydrogen Isotope Exchange (HIE). nih.gov | Radiotracer studies for in vitro and in vivo biological assays. |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (6-(Piperidin-4-yl)pyridin-2-yl)methanol, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution or coupling reactions is typically employed. For example, fluorinated analogs like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol are synthesized using controlled temperatures (e.g., 60–80°C) and catalysts (e.g., triethylamine) to couple piperidine and pyridine moieties . Purification via column chromatography with solvents like dichloromethane/methanol gradients is recommended. Yield optimization requires inert atmospheres (N₂/Ar) and moisture-sensitive reagent handling .

Q. How can the structure and purity of this compound be validated experimentally?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm regiochemistry (e.g., ¹H NMR for hydroxymethyl protons at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Comparative analysis with analogs (e.g., chlorinated or brominated derivatives) via HPLC with UV detection (λ = 254–280 nm) ensures purity >95% .

Q. What are the key reactive sites for derivatization, and which reaction conditions are most effective?

  • Methodological Answer : The hydroxymethyl group undergoes oxidation (e.g., KMnO₄ to carboxylic acid) or protection (e.g., silylation with TBSCl). The piperidine nitrogen participates in alkylation or acylation reactions under basic conditions (e.g., NaH in DMF). Fluorine substitution on the pyridine ring (in analogs) enhances reactivity for nucleophilic aromatic substitution .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity or binding affinity?

  • Methodological Answer : Fluorine analogs exhibit higher binding affinity due to electronegativity and improved pharmacokinetics. For example, [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol shows lower IC₅₀ values compared to chlorinated/brominated derivatives in enzyme inhibition assays . Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in target proteins, guiding rational design .

Q. What in vitro or in vivo models are suitable for evaluating its pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability studies (Papp >1 ×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human/rat liver microsomes) assess metabolic liability. For in vivo studies, employ Sprague-Dawley rats with LC-MS/MS quantification of plasma concentrations. Dose-response curves in xenograft models (e.g., anti-tumor activity) require IC₅₀ validation via MTT assays .

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) to distinguish direct target engagement from off-target effects. For example, discrepancies in cytotoxicity may arise from reactive oxygen species (ROS) generation, which can be quantified via DCFH-DA fluorescence .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum or tissue)?

  • Methodological Answer : Matrix effects in LC-MS/MS require isotope-labeled internal standards (e.g., deuterated analogs). Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from biological samples. Limit of quantification (LOQ) can be enhanced to <1 ng/mL using derivatization (e.g., dansyl chloride for fluorescence detection) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (analogs show LD₅₀ >500 mg/kg in rodents). Waste disposal must follow EPA guidelines for halogenated organics, with incineration as the preferred method .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.